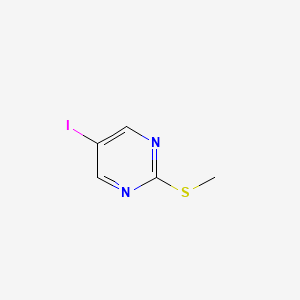

5-Iodo-2-(methylthio)pyrimidine

Description

5-Iodo-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative characterized by an iodine atom at the 5-position and a methylthio (-SMe) group at the 2-position. The iodine substituent facilitates transition-metal-catalyzed couplings (e.g., Suzuki, Stille), while the methylthio group can act as a directing group or be further functionalized. Its molecular formula is C₅H₅IN₂S, with a molecular weight of 268.08 g/mol (exact mass may vary slightly depending on isotopic composition).

Properties

IUPAC Name |

5-iodo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTJAULKFWGYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methylthio)pyrimidine typically involves the iodination of 2-(methylthio)pyrimidine. One common method includes the reaction of 2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5-Iodo-2-(methylthio)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom at position 5 can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize the methylthio group.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura and Sonogashira couplings.

Major Products Formed

Substitution Products: Compounds with different substituents at position 5, such as azides or nitriles.

Oxidation Products: Sulfoxides and sulfones derived from the methylthio group.

Coupling Products: Biaryl or alkyne-substituted pyrimidines.

Scientific Research Applications

5-Iodo-2-(methylthio)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA synthesis. The iodine atom and methylthio group can interact with biological targets, leading to the inhibition of viral replication or cancer cell growth. The exact molecular targets and pathways involved would vary based on the specific compound it is incorporated into.

Comparison with Similar Compounds

Table 1: Comparison of 5-Iodo-2-(methylthio)pyrimidine with Related Compounds

Analysis of Structural and Functional Differences

Core Heterocycle Variation :

- 5-Iodo-2-(methylthio)pyrimidine features a pyrimidine ring (two nitrogen atoms at positions 1 and 3), whereas 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9) is based on a pyridine ring (one nitrogen at position 1). This difference alters electronic properties and reactivity; pyrimidines generally exhibit higher electron deficiency, enhancing electrophilic substitution at iodine .

Substituent Effects: The methylthio group in 5-Iodo-2-(methylthio)pyrimidine provides steric bulk and moderate electron-donating effects compared to the amino group in 5-Iodopyrimidin-2-amine. This substitution reduces hydrogen-bonding capability (critical in crystal packing, as seen in 5-Iodopyrimidin-2-amine’s N–H⋯N interactions ) but increases lipophilicity, favoring applications in hydrophobic environments.

Functional Group Additions: The presence of a ketone at position 4 in 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one (CAS 75610-61-7) introduces a reactive site for nucleophilic additions or reductions, which is absent in the parent compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Iodo-2-(methylthio)pyrimidine, and what are their comparative advantages?

- Methodology :

- Michael Addition : A common approach involves Michael addition reactions using ethyl cyanoacetate and urea as precursors, followed by iodination. This method is advantageous for scalability and moderate yields (50–70%) under reflux conditions with K₂CO₃ in DMF .

- Direct Iodination : Substituted pyrimidines like 2-(methylthio)pyrimidine undergo direct iodination using iodine sources (e.g., I₂/KI) in acidic media. This method is efficient for introducing iodine at the 5-position, as demonstrated in analogous pyrimidine derivatives .

- Key Considerations : Optimize reaction time and temperature to avoid side products like diiodinated species.

Q. How can researchers characterize 5-Iodo-2-(methylthio)pyrimidine using spectroscopic and analytical techniques?

- Methodology :

- ¹H NMR : Identify characteristic peaks for the methylthio group (~δ 2.5 ppm) and aromatic protons (δ 7.3–8.5 ppm). Compare with spectral databases for pyrimidine derivatives .

- IR Spectroscopy : Look for C=S stretching (~650–750 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 268 for C₅H₄IN₂S) and fragmentation patterns .

Q. What are the common reactivity patterns of 5-Iodo-2-(methylthio)pyrimidine in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : The iodine atom at position 5 participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. Use Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C, 12 h) .

- Nucleophilic Substitution : The methylthio group can be replaced by amines or alkoxides under basic conditions (e.g., KOH in ethanol) .

Q. What safety protocols are critical when handling 5-Iodo-2-(methylthio)pyrimidine in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can 5-Iodo-2-(methylthio)pyrimidine serve as a precursor for synthesizing fused heterocycles?

- Methodology :

- Iodine/Lithium Exchange : React with n-BuLi at −78°C in THF, followed by trapping with ketones or electrophiles to generate triarylmethanols or substituted pyrimidines .

- Cyclization Reactions : Use CuI catalysis to form pyrimido[4,5-d]pyrimidines or thieno[2,3-d]pyrimidines, which are scaffolds for drug discovery .

Q. What strategies are effective for evaluating the biological activity of 5-Iodo-2-(methylthio)pyrimidine derivatives?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Include positive controls like ciprofloxacin .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, HER2) via fluorescence-based assays. Use ATP-competitive inhibitors as references .

Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?

- Methodology :

- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst batch).

- Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For inconsistent yields, optimize stoichiometry (e.g., excess iodide in iodination steps) .

Q. What are the best practices for designing enzyme inhibition studies targeting pyrimidine-based compounds?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.